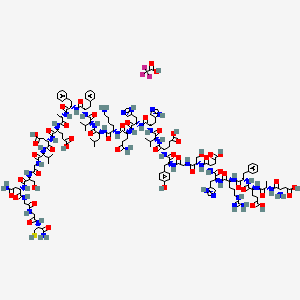
H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Gly-Gly-Cys-NH2.TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Gly-Gly-Cys-NH2.TFA is a peptide sequence that is part of the amyloid beta-protein (1-42) fragment. This peptide is known for its role in the formation of amyloid plaques, which are associated with Alzheimer’s disease. The sequence is composed of 42 amino acids and is known to form neurotoxic oligomers at physiological pH .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid to a solid resin. Each subsequent amino acid is then added in a stepwise manner, using coupling reagents such as HBTU or DIC to facilitate the formation of peptide bonds. The reaction conditions often involve the use of protected amino acids to prevent side reactions .
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, which is automated to increase efficiency and yield. The process includes the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for verification of the peptide sequence. The final product is often lyophilized to ensure stability and ease of storage .
化学反応の分析
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine and cysteine residues, leading to the formation of sulfoxides and disulfides, respectively.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted to study the structure-activity relationship of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU.
Major Products Formed
Oxidation: Sulfoxides and disulfides.
Reduction: Thiols.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
The peptide has several scientific research applications:
Chemistry: Used in studies to understand peptide bond formation and stability.
Biology: Investigated for its role in protein aggregation and neurotoxicity.
Medicine: Studied in the context of Alzheimer’s disease for its involvement in amyloid plaque formation.
作用機序
The peptide exerts its effects by forming oligomers that are neurotoxic. These oligomers disrupt cell membranes, leading to cell death. The molecular targets include neuronal cell membranes and synaptic proteins. The pathways involved are related to oxidative stress and inflammation, which contribute to the progression of Alzheimer’s disease .
類似化合物との比較
Similar Compounds
Amyloid beta (1-40): Another fragment of the amyloid precursor protein, shorter by two amino acids.
Amyloid beta (1-43): A longer variant with an additional amino acid at the C-terminus.
Amyloid beta (1-46): An extended version with four additional amino acids.
Uniqueness
The peptide H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Gly-Gly-Cys-NH2.TFA is unique due to its specific sequence and its propensity to form neurotoxic oligomers more readily than its shorter or longer counterparts. This makes it particularly significant in the study of Alzheimer’s disease .
特性
分子式 |
C148H210F3N43O49S |
|---|---|
分子量 |
3464.6 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[2-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C146H209N43O47S.C2HF3O2/c1-70(2)45-91(140(231)189-119(73(7)8)144(235)184-95(48-78-27-18-13-19-28-78)135(226)178-93(46-76-23-14-11-15-24-76)132(223)166-75(10)122(213)171-89(37-41-112(201)202)130(221)182-101(56-116(209)210)141(232)187-117(71(3)4)143(234)161-63-110(198)168-103(65-191)142(233)181-99(54-106(150)194)124(215)159-60-107(195)158-61-108(196)169-104(66-237)120(151)211)176-126(217)85(29-20-21-43-147)172-128(219)87(35-39-105(149)193)174-136(227)96(50-80-57-154-67-162-80)180-138(229)98(52-82-59-156-69-164-82)185-145(236)118(72(5)6)188-131(222)90(38-42-113(203)204)175-133(224)92(49-79-31-33-83(192)34-32-79)167-109(197)62-160-125(216)102(64-190)186-139(230)100(55-115(207)208)183-137(228)97(51-81-58-155-68-163-81)179-127(218)86(30-22-44-157-146(152)153)173-134(225)94(47-77-25-16-12-17-26-77)177-129(220)88(36-40-111(199)200)170-121(212)74(9)165-123(214)84(148)53-114(205)206;3-2(4,5)1(6)7/h11-19,23-28,31-34,57-59,67-75,84-104,117-119,190-192,237H,20-22,29-30,35-56,60-66,147-148H2,1-10H3,(H2,149,193)(H2,150,194)(H2,151,211)(H,154,162)(H,155,163)(H,156,164)(H,158,195)(H,159,215)(H,160,216)(H,161,234)(H,165,214)(H,166,223)(H,167,197)(H,168,198)(H,169,196)(H,170,212)(H,171,213)(H,172,219)(H,173,225)(H,174,227)(H,175,224)(H,176,217)(H,177,220)(H,178,226)(H,179,218)(H,180,229)(H,181,233)(H,182,221)(H,183,228)(H,184,235)(H,185,236)(H,186,230)(H,187,232)(H,188,222)(H,189,231)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H,209,210)(H4,152,153,157);(H,6,7)/t74-,75-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,117-,118-,119-;/m0./s1 |
InChIキー |
OZIKEWIIJZKHEG-LUCAGQPDSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CS)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


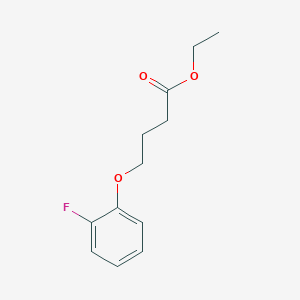
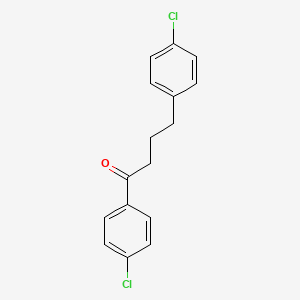
![4-[2-(Dibutylamino)ethyl]phenol](/img/structure/B12644365.png)


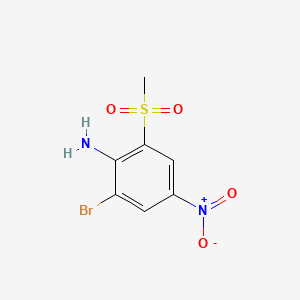
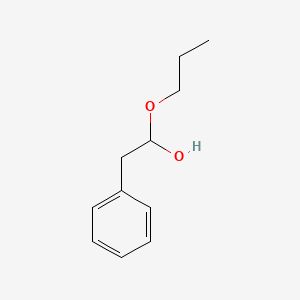
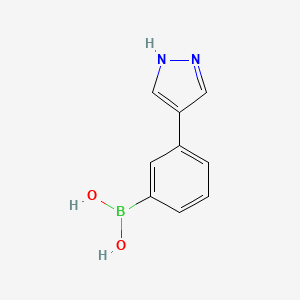
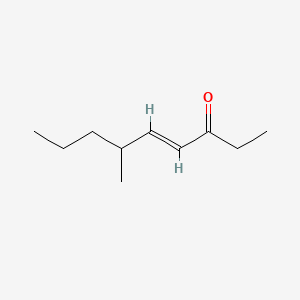
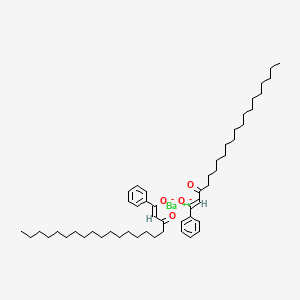
![tert-Butyl [(1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl]carbamate](/img/structure/B12644413.png)
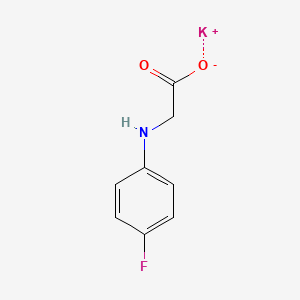
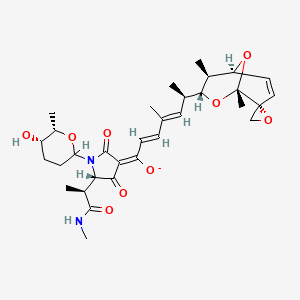
![N-[4-(3,5-dimethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12644422.png)
